Methyl 6-Methylindole-3-acetate
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Overview
Description
Methyl 6-Methylindole-3-acetate is an organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-Methylindole-3-acetate typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . The reaction is carried out under reflux in methanol with methanesulfonic acid as the catalyst, yielding the desired indole derivative in good yield .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-Methylindole-3-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups into the indole ring .
Scientific Research Applications
Methyl 6-Methylindole-3-acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 6-Methylindole-3-acetate involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Methyl indole-3-acetate: Another indole derivative with comparable properties.
Uniqueness
Methyl 6-Methylindole-3-acetate is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
methyl 2-(6-methyl-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C12H13NO2/c1-8-3-4-10-9(6-12(14)15-2)7-13-11(10)5-8/h3-5,7,13H,6H2,1-2H3 |
InChI Key |
QQKKAJLJPXGMDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)CC(=O)OC |
Origin of Product |
United States |
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